molecular formula C9H9N3 B184368 2-(1-methyl-1H-pyrazol-3-yl)pyridine CAS No. 162435-06-5

2-(1-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B184368
CAS No.: 162435-06-5
M. Wt: 159.19 g/mol
InChI Key: OYFVBSPYAOZJBT-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-3-methylpyridine with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon may be employed to facilitate the cyclization reaction, and the process conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-1H-pyrazol-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Alkylated derivatives of the pyridine ring.

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are studied for their catalytic properties.

    Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. The pyrazole and pyridine rings provide sites for hydrogen bonding and hydrophobic interactions, facilitating binding to target proteins. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 2-(1H-Pyrazol-3-yl)pyridine
  • 2-(1H-Pyrazol-1-yl)pyridine
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine

Comparison: 2-(1-Methyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of a methyl group on the pyrazole ring, which can influence its reactivity and binding properties. Compared to 2-(1H-pyrazol-3-yl)pyridine, the methyl group provides steric hindrance and electronic effects that can alter the compound’s chemical behavior and biological activity. This makes this compound a valuable compound for studying structure-activity relationships in heterocyclic chemistry.

Properties

IUPAC Name

2-(1-methylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-12-7-5-9(11-12)8-4-2-3-6-10-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFVBSPYAOZJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477698
Record name 2-(1-methyl-1H-pyrazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162435-06-5
Record name 2-(1-methyl-1H-pyrazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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